molecular formula C11H14BrNO2S B1523277 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide CAS No. 1044924-09-5

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Cat. No.: B1523277
CAS No.: 1044924-09-5
M. Wt: 304.21 g/mol
InChI Key: KSSKLCBHWXGCIQ-UHFFFAOYSA-N
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Description

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is a chemical compound characterized by its bromobenzyl group attached to a thiomorpholine ring, which is further oxidized to form the 1,1-dioxide derivative. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzyl chloride and thiomorpholine.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the bromobenzyl chloride reacts with thiomorpholine in the presence of a base such as triethylamine.

  • Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors with controlled temperature and pressure conditions.

  • Catalysts: Catalysts such as phase transfer catalysts may be employed to enhance the reaction efficiency.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the oxidized sulfur atom.

  • Substitution: Substitution reactions at the bromobenzyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidized Derivatives: Various oxidized forms of the compound can be synthesized.

  • Reduced Derivatives: Reduced forms of the compound are also possible.

  • Substituted Derivatives: Different substituted products can be obtained based on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its therapeutic properties and potential use in drug development. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in binding interactions with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-(4-Bromobenzyl)morpholine: Similar structure but lacks the oxidized sulfur atom.

  • 4-Bromobenzyl alcohol: Contains a hydroxyl group instead of the thiomorpholine ring.

  • 4-Bromobenzylamine: Contains an amine group instead of the thiomorpholine ring.

Uniqueness: 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is unique due to its oxidized thiomorpholine ring, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSKLCBHWXGCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.18 ml (15.5 mmol) of triethylamine are added to a colorless suspension of 1.28 g (5 mmol) of 4-bromobenzyl bromide and 944 mg (5.5 mmol) thiomorpholine-1,1-dioxide hydrochloride in 15 ml DMF. After 3 h at RT, the reaction mixture is partitioned between CH2Cl2 and H2O. The aqueous phase is re-extracted four times with CH2Cl2. The combined organic extracts are washed with water, saturated brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo to afford, after drying in HV, the title compound which is used in the next step without further purification.
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
944 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a well stirred suspension of thiomorpholine 1,1-dioxide (0.36 g, 2.7 mmol) and potassium carbonate (0.37 g, 2.7 mmol) in acetone (5 mL) was added 1-bromo-4-chloromethyl-benzene (0.50 g, 2.4 mmol). The mixture was stirred for 48 hours at room temperature. The mixture was filtered and the volatiles were evaporated. The residue was suspended in ether (100 mL), filtered and evaporated to a solid. The material was purified via chromatography utilizing an ISCO automated purification apparatus (24 g silica gel column 10%→100% ethyl acetate in hexane). 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide was isolated as a white solid (0.72 g, 97%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.47 (d, J=7.6 Hz, 2H), 7.19 (d, J=7.7 Hz, 2H), 3.60 (s, 2H), 3.08-2.94 (m, 8H). MS=304, 306 (MH)+.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Yield
97%

Synthesis routes and methods III

Procedure details

A mixture of thiomorpholine 1,1-dioxide (270 mg, 2.0 mmol) in DMF (10 ml) was prepared at room temperature and sodium hydride (60 wt % in oil, 96 mg, 2.40 mmol) added in one portion and the mixture stirred at room temperature for 1 h. 1-Bromo-4-(bromomethyl)benzene was then added in one portion and the mixture stirred overnight for 17.5 h under argon. The mixture was then quenched with saturated aqueous ammonium chloride solution (10 ml) and diluted with ethyl acetate (30 ml). The mixture was partitioned and the aqueous layer removed. The organic layers were then washed with 5% aqueous lithium chloride solution (2×10 ml), brine (10 ml), dried over magnesium sulphate and the solvent removed under reduced pressure. The crude product was then purified by column (0-5% methanol/dichloromethane) to afford 4-(4-bromobenzyl)thiomorpholine 1,1-dioxide as a colourless solid (283 mg, 0.93 mmol, 47%).
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-bromobenzyl bromide (1.0 g, 4.0 mmol), triethylamine (0.84 mL, 6.0 mmol) and thiomorpholine 1,1-dioxide (1.09 g, 8.0 mmol) in THF (10 mL) was stirred at ambient temperature for 16 h. The solvent was evaporated and the resultant residue diluted with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (2×50 mL). The combined organic layer was dried over sodium sulfate, filtered and evaporated to afford the title compound (0.90 g, 74%). 1H NMR (CDCl3, 300 MHz): 7.50-7.44 (m, 2H), 7.22-7.16 (m, 2H), 3.60 (s, 2H), 3.09-3.02 (m, 4H), 3.00-2.94 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods V

Procedure details

4-bromobenzaldehyde (150 mg, 0.811 mmol) was placed in a flask that was subsequently evacuated and backfilled with nitrogen (3×). Tetrahydrofuran (8107 μl) and thiomorpholine 1,1-dioxide (110 mg, 0.811 mmol) were then added and the reaction was allowed to stir at room temperature for 1 hour. Sodium triacetoxyborohydride (258 mg, 1.216 mmol) was weighed and quickly added to the solution (flask was uncapped during addition). The reaction was stirred at room temperature overnight. The reaction was diluted in ethyl acetate and washed with aqueous sodium bicarbonate. The organic layer was extracted and the aqueous layer was extracted 3× with ethyl acetate. All organics were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid was purified via HPLC to yield the title compound. LRMS (APCI) calc'd for C11H15BrNO2S [M+H]+: 304. Found: 304.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
8107 μL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
258 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
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4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
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4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
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4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
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4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
Reactant of Route 6
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